3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide
Description
3-(4-Fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a fluorinated aromatic ring and a tetrahydropyran (oxane) substituent. Its molecular structure includes:
- Pyrazole core: The 1H-pyrazole ring is substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group.
This compound belongs to a broader class of pyrazole carboxamides studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and receptor modulation . Its structural complexity, particularly the oxane ring, distinguishes it from simpler pyrazole derivatives.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-27-21(15-20(26-27)17-7-9-19(24)10-8-17)22(28)25-16-23(11-13-29-14-12-23)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHOGEOZTPKFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Phenyloxan-4-ylmethyl Group: The phenyloxan-4-ylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a phenyloxan-4-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. The following applications have been noted:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It has been observed to affect cell proliferation and viability in various cancer cell lines, indicating its potential as an anticancer agent .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide can interact with several biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be exploited for therapeutic benefits against metabolic disorders .
- Receptor Modulation : Its structure suggests potential interactions with various receptors, which could lead to modulation of signaling pathways involved in disease processes .
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The study highlighted the compound's potential for treating conditions such as arthritis and other inflammatory diseases.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazole derivatives against various cancer cell lines. The results showed that the compound could induce apoptosis and inhibit cell growth in breast and lung cancer models, suggesting its potential utility in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Targeting metabolic pathways |
Table 2: Case Study Outcomes
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Key Observations :
- The oxane ring in the target compound enhances conformational rigidity compared to linear alkyl or cyclohexyl substituents in analogues (e.g., ).
- Fluorine substitution at the phenyl ring is conserved in several analogues (e.g., ), suggesting its role in optimizing lipophilicity and metabolic stability.
Antiviral and Antimicrobial Activity
- Sulfonamide Analogs : Compounds like 1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exhibit antiviral activity (EC50: 0.5–2.0 µM) against measles virus, with selectivity indices >100 . The target compound’s oxane group may improve blood-brain barrier penetration compared to sulfonamide derivatives.
- Antimycobacterial Activity : Pyrazole carboxamides with halogenated aryl groups (e.g., 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide) show MIC values of 12.5 µg/mL against Mycobacterium tuberculosis . The target compound’s bulky oxane substituent could influence target binding specificity.
Receptor Binding and Signal Transduction
- Cannabinoid Receptor Modulation: Pyrazole carboxamides with fluorophenyl groups demonstrate affinity for CB1/CB2 receptors. For instance, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide derivatives exhibit Ki values of 3–7 nM for CB2, comparable to WIN 55212-2 . The oxane group in the target compound may alter receptor subtype selectivity.
- Calcium Mobilization Assays: Analogues like tert-butyl (2S)-cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate show EC50 values of 10–50 nM in CHO-k1 cells, suggesting potent agonist activity .
Physicochemical Properties
Biological Activity
3-(4-Fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and the phenyloxan moiety contributes to its unique properties.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide array of biological activities, including:
- Anti-inflammatory : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Antimicrobial : Various studies have reported the antimicrobial efficacy of pyrazole derivatives against bacteria and fungi.
- Analgesic : Some pyrazoles possess analgesic properties, making them candidates for pain management therapies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cyclooxygenase Inhibition : Similar to other pyrazole derivatives, this compound may inhibit COX enzymes, thereby reducing prostaglandin synthesis.
- Receptor Modulation : The compound may act on various receptors involved in pain and inflammation pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrazole compounds:
- Study on Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative significantly reduced inflammation in animal models by inhibiting COX-2 activity .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| Related Pyrazole Derivative | Antimicrobial | |
| Celecoxib (Pyrazole Drug) | COX Inhibition |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the pyrazole and oxan moieties can significantly influence its biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
